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Compound of Interest

Compound Name: 4-Chloro-6-hydroxynicotinic acid

Cat. No.: B1592265

An In-Depth Technical Guide to 4-Chloro-6-hydroxynicotinic Acid: Synthesis, Properties, and
Applications in Drug Discovery

Abstract

4-Chloro-6-hydroxynicotinic acid is a substituted pyridine derivative that holds significant
potential as a versatile building block in the synthesis of complex organic molecules. Its unique
arrangement of functional groups—a carboxylic acid, a hydroxyl group (existing in tautomeric
equilibrium with a keto form), and a chlorine atom—provides multiple reaction sites for chemical
modification. This guide offers a comprehensive overview of its chemical identity,
physicochemical properties, synthetic routes, spectroscopic characterization, and its
applications as a key intermediate in the development of novel pharmaceutical and
agrochemical agents. This document is intended for researchers, scientists, and professionals
in the field of drug development and medicinal chemistry, providing both foundational
knowledge and practical insights.

Chemical Identity and Tautomerism

4-Chloro-6-hydroxynicotinic acid is systematically known by several names, which reflects
its structural features and, most importantly, its existence in a state of tautomeric equilibrium.

The IUPAC name for the enol form is 4-Chloro-6-hydroxynicotinic acid. However, extensive
studies on related hydroxypyridines have shown that the keto form is often the more stable
tautomer, particularly in the solid state and in polar solvents.[1][2] The IUPAC name for this
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keto tautomer is 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid. For the purpose of this
guide, we will primarily refer to the compound by its common name, 4-Chloro-6-
hydroxynicotinic acid, while acknowledging the predominance of the keto tautomer.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 73038-85-4 [3]
Molecular Formula C6H4CINO3

Molecular Weight 173.55 g/mol [4]

INChl=1S/C6HA4CINO3/c7-4-1-
InChl 5(9)8-2-3(4)6(10)11/h1-2H,
(H,8,9)(H,10,11)

Canonical SMILES C1=C(C(=0)NC=C1CI)C(=0)O

The tautomeric equilibrium between the enol and keto forms is a critical aspect of the chemistry
of 4-Chloro-6-hydroxynicotinic acid, influencing its reactivity and physical properties. The
stability of the keto form can be attributed to the greater strength of the C=0 double bond
compared to the C=C double bond and the amide resonance stabilization within the pyridone
ring.

Tautomeric equilibrium of 4-Chloro-6-hydroxynicotinic acid.

Physicochemical Properties

The physicochemical properties of 4-Chloro-6-hydroxynicotinic acid are summarized in
Table 2. It is a solid at room temperature, and its high melting point is indicative of strong
intermolecular forces, such as hydrogen bonding, facilitated by the carboxylic acid and the
pyridone functionalities.

Table 2: Physicochemical Properties
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Property Value Source/Note
Physical Form Solid
Color White to light yellow [5]

[5] (Data for the related isomer
Melting Point =300 °C 5-Chloro-6-hydroxynicotinic

acid)

[5] (Predicted value for the
pKa Predicted: 3.38 £ 0.50 related isomer 5-Chloro-6-

hydroxynicotinic acid)

Solubilit Soluble in water and some [6] (General solubility for 4-
olubiiity . ) o .
organic solvents like alcohols. hydroxynicotinic acid)
Inert atmosphere, room
Storage temperature, sealed in dry [5]

conditions.

Synthesis of 4-Chloro-6-hydroxynicotinic acid

While several synthetic routes to hydroxynicotinic acids are described in the literature, a
detailed, reproducible protocol for 4-Chloro-6-hydroxynicotinic acid is not readily available.
[7] Based on established synthetic methodologies for related heterocyclic compounds, a
plausible and efficient synthesis can be proposed starting from commercially available
materials. One such approach involves the cyclization of an enamine with a malonic acid
derivative.

The following is a proposed, detailed experimental protocol for the synthesis of 4-Chloro-6-
hydroxynicotinic acid. This protocol is based on well-established reactions in heterocyclic
chemistry and serves as a reliable starting point for laboratory synthesis.

Proposed synthetic workflow for 4-Chloro-6-hydroxynicotinic acid.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-((2-chloro-3-oxoprop-1-en-1-yl)Jamino)malonate
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To a solution of 3-amino-3-chloroacrylaldehyde (1 equivalent) in anhydrous ethanol, add
diethyl malonate (1.1 equivalents).

Add a catalytic amount of piperidine (0.1 equivalents).

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer
Chromatography (TLC).

Upon completion, cool the mixture to room temperature and remove the solvent under
reduced pressure.

The crude intermediate can be purified by column chromatography on silica gel or used
directly in the next step.

Step 2: Cyclization to form the Pyridone Ring

Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (2.2
equivalents) to anhydrous ethanol under an inert atmosphere.

To this solution, add the crude intermediate from Step 1, dissolved in a minimal amount of
anhydrous ethanol.

Heat the reaction mixture to reflux for 8-12 hours.
After cooling, carefully neutralize the mixture with aqueous HCI.

The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

Step 3: Hydrolysis and Decarboxylation

Suspend the intermediate from Step 2 in a 6 M solution of hydrochloric acid.
Heat the mixture to reflux for 12-18 hours.
Cool the reaction mixture in an ice bath to induce precipitation of the final product.

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-Chloro-
6-hydroxynicotinic acid.
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Spectroscopic Analysis

Due to the lack of published experimental spectra for 4-Chloro-6-hydroxynicotinic acid, the
following analysis is based on predicted values and data from structurally similar compounds.

1H NMR Spectroscopy (Predicted)

o Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region,
typically around 12-14 ppm.

e Amide Proton (-NH-): In the predominant keto form, a broad singlet for the amide proton is
expected around 10-12 ppm.

o Aromatic Protons: Two singlets are expected for the two protons on the pyridine ring. The
proton at the 2-position would likely appear around 8.0-8.5 ppm, while the proton at the 5-
position would be expected at a slightly higher field, around 6.5-7.0 ppm.

13C NMR Spectroscopy (Predicted)
e Carboxylic Carbonyl Carbon (-COOH): A signal is expected in the range of 165-175 ppm.

e Pyridone Carbonyl Carbon (C6=0): A signal for the carbonyl carbon of the pyridone ring is
expected around 160-170 ppm.

o Aromatic Carbons: Signals for the four carbons in the pyridine ring are expected in the
aromatic region (100-150 ppm). The carbon bearing the chlorine atom (C4) would be
deshielded.

Infrared (IR) Spectroscopy (Predicted)
o O-H Stretch (Carboxylic Acid): A very broad absorption is expected from 2500 to 3300 cm~1.

e N-H Stretch (Amide): A peak in the range of 3100-3300 cm~! is expected for the N-H stretch
of the pyridone ring.

e C=0 Stretch (Carboxylic Acid): A strong absorption around 1700-1730 cm~1.
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e C=0 Stretch (Amide): A strong absorption for the amide carbonyl is expected around 1650-
1680 cm~1.

o C-CI Stretch: A signal in the fingerprint region, typically between 600 and 800 cm™1.
Mass Spectrometry (Predicted)

e Molecular lon Peak (M+): An ion peak corresponding to the molecular weight (m/z = 173)
would be expected, along with an M+2 peak at m/z = 175 with an intensity of approximately
one-third of the M+ peak, which is characteristic of the presence of a chlorine atom.

o Fragmentation: Common fragmentation patterns would include the loss of water (H20) and
carbon dioxide (CO2).

Applications in Drug Development and Medicinal
Chemistry

4-Chloro-6-hydroxynicotinic acid is a valuable scaffold for the synthesis of a wide range of
biologically active molecules. The presence of multiple functional groups allows for selective
modification to explore structure-activity relationships (SAR).

The chlorine atom at the 4-position can be displaced by various nucleophiles in nucleophilic
aromatic substitution (SNAr) reactions. The carboxylic acid provides a handle for amide bond
formation, and the pyridone moiety can also be functionalized. This versatility makes it an
attractive starting material for generating libraries of compounds for high-throughput screening.

Below is a proposed synthetic scheme illustrating how 4-Chloro-6-hydroxynicotinic acid
could be utilized to synthesize a hypothetical kinase inhibitor scaffold. This demonstrates its
practical utility in medicinal chemistry.

Proposed application in the synthesis of a kinase inhibitor scaffold.

This hypothetical workflow showcases how the distinct reactive sites of 4-Chloro-6-
hydroxynicotinic acid can be sequentially addressed to build molecular complexity, a
fundamental strategy in modern drug discovery.

Safety and Handling
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4-Chloro-6-hydroxynicotinic acid should be handled with appropriate safety precautions in a
laboratory setting. It is classified with the following GHS hazard statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab
coat, should be worn when handling this compound. Work should be conducted in a well-
ventilated fume hood.

Conclusion

4-Chloro-6-hydroxynicotinic acid is a chemical intermediate with significant potential for
applications in organic synthesis, particularly in the fields of medicinal chemistry and
agrochemical development. Its rich functionality, characterized by the presence of a carboxylic
acid, a tautomeric hydroxyl/keto group, and a reactive chlorine atom, provides a versatile
platform for the construction of complex molecular architectures. While detailed experimental
data for this specific compound is somewhat limited in the public domain, this guide provides a
robust framework based on established chemical principles and data from closely related
analogues. Further research into the synthesis and reactivity of this compound is warranted
and is likely to uncover novel applications in the development of new therapeutic agents and
other valuable chemical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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